1,2-Diacyl-sn-glycero-3-phosphocholine

Description

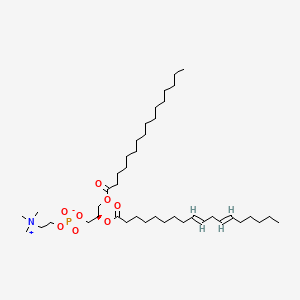

Structure

2D Structure

Properties

IUPAC Name |

(3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPULHDHAOZNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline] | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0305 at 24 °C/4 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |

CAS No. |

8002-43-5, 97281-47-5 | |

| Record name | Lecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphatidylcholines, soya | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

236-237 °C | |

| Details | Fiume MZ; Internat J Toxicol 20(Suppl1): 21-45 (2001). Available from, as of Jul 20, 2016: https://online.personalcarecouncil.org/ctfa-static/online/lists/cir-pdfs/pr329.pdf | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and De Novo Pathway of Phosphatidylcholine

Conversion of Phosphatidylethanolamine (B1630911) to Phosphatidylcholine via Methylation

The PEMT pathway involves the sequential methylation of phosphatidylethanolamine to yield phosphatidylcholine. wikipedia.orgmdpi.com This entire three-step conversion is catalyzed by a single enzyme, phosphatidylethanolamine N-methyltransferase (PEMT), which is primarily located in the endoplasmic reticulum and mitochondria-associated membranes. nih.govwikipedia.org

The process involves three successive methylation reactions, with S-adenosyl-L-methionine (SAM) serving as the methyl group donor for each step. wikipedia.orgsmpdb.ca

First Methylation: PEMT catalyzes the transfer of a methyl group from SAM to phosphatidylethanolamine (PE), forming phosphatidyl-monomethylethanolamine (PMME). This initial step is considered the rate-limiting reaction of the PEMT pathway. wikipedia.org

Second Methylation: PMME is then methylated again by PEMT, using another molecule of SAM, to produce phosphatidyl-dimethylethanolamine (PDME).

Third Methylation: Finally, a third methylation of PDME yields the end product, phosphatidylcholine (PC). uniprot.org

In the liver, the PEMT pathway accounts for approximately 30% of total phosphatidylcholine biosynthesis. nih.govwikipedia.org Interestingly, the fatty acid composition of PC produced by the PEMT pathway tends to differ from that produced by the Kennedy pathway. PEMT-derived PC molecules are often more diverse and incorporate longer-chain, polyunsaturated fatty acids. wikipedia.org

| PEMT Pathway vs. Kennedy Pathway | |

| Feature | PEMT Pathway |

| Primary Substrate | Phosphatidylethanolamine (PE) |

| Key Enzyme(s) | Phosphatidylethanolamine N-Methyltransferase (PEMT) |

| Methyl Donor | S-adenosyl-L-methionine (SAM) |

| Primary Location | Liver (Endoplasmic Reticulum, Mitochondria-Associated Membranes) |

| Contribution in Liver | ~30% |

| Typical Fatty Acid Profile | Longer-chain, polyunsaturated |

Dynamic Remodeling and Catabolism of Phosphatidylcholine

The Lands' Cycle: Acyl Chain Remodeling

The Lands' Cycle is a crucial metabolic pathway that facilitates the turnover of fatty acids at the sn-2 position of glycerophospholipids, including 1,2-diacyl-sn-glycero-3-phosphocholine. This remodeling is essential for introducing specific fatty acids, such as polyunsaturated fatty acids (PUFAs), into membrane phospholipids (B1166683) after their initial de novo synthesis. The cycle consists of two key enzymatic steps: deacylation by phospholipase A2 (PLA2) enzymes and reacylation by lysophosphatidylcholine (B164491) acyltransferases (LPCATs).

Reacylation by Lysophosphatidylcholine Acyltransferases (LPCATs)

Following the deacylation step, the resulting 1-acyl-sn-glycero-3-phosphocholine (LPC) is reacylated with a new fatty acyl chain from an acyl-CoA donor. This reaction is catalyzed by a family of enzymes known as lysophosphatidylcholine acyltransferases (LPCATs), which are essential for the second half of the Lands' Cycle. nih.gov The specificity of different LPCAT isoforms for various acyl-CoAs is a key determinant of the final fatty acid composition of the remodeled this compound.

The LPCAT family consists of several isoforms, with LPCAT1 and LPCAT3 being extensively studied for their roles in phosphatidylcholine remodeling. These isoforms exhibit distinct substrate specificities, which dictates the type of fatty acyl chain they incorporate into the LPC molecule.

LPCAT1: This isoform shows a preference for saturated fatty acyl-CoAs, particularly palmitoyl-CoA (16:0). hmdb.ca It is highly expressed in the lungs and plays a critical role in the synthesis of dipalmitoylphosphatidylcholine (DPPC), the major component of pulmonary surfactant. nih.gov Studies have shown that LPCAT1 can also utilize other acyl-CoAs, but its highest activity is observed with saturated ones. uniprot.org

LPCAT3: In contrast to LPCAT1, LPCAT3 displays a strong preference for polyunsaturated fatty acyl-CoAs, such as linoleoyl-CoA (18:2) and arachidonoyl-CoA (20:4). nih.govnih.gov It is the predominant LPCAT in the liver and intestine and plays a crucial role in regulating the levels of polyunsaturated phospholipids in cell membranes. nih.govnih.gov The high affinity of LPCAT3 for these polyunsaturated acyl-CoAs makes it a key enzyme in enriching cellular membranes with these important fatty acids. nih.gov

The distinct substrate specificities of LPCAT isoforms are fundamental to the targeted incorporation of specific fatty acyl chains into this compound. This allows cells to tailor the fatty acid composition of their membranes to meet specific functional demands.

The action of LPCAT1 is crucial for generating phosphatidylcholines with saturated fatty acids at the sn-2 position. This is particularly evident in the lungs, where the synthesis of DPPC by LPCAT1 is essential for reducing surface tension in the alveoli. nih.gov

Conversely, LPCAT3 is instrumental in the incorporation of polyunsaturated fatty acids. By preferentially utilizing linoleoyl-CoA and arachidonoyl-CoA, LPCAT3 ensures that cellular membranes, especially in metabolic tissues like the liver, are enriched with phosphatidylcholines containing these PUFAs. nih.govnih.gov This enrichment influences membrane fluidity, the function of membrane-bound proteins, and the availability of arachidonic acid for signaling purposes. uniprot.org The coordinated action of different LPCAT isoforms, therefore, allows for the precise control over the molecular species of this compound within a cell.

Table 2: Acyl-CoA Substrate Specificity of LPCAT1 and LPCAT3

| Enzyme | Preferred Acyl-CoA Substrates | Resulting this compound Species | Primary Tissue Expression |

|---|---|---|---|

| LPCAT1 | Saturated (e.g., Palmitoyl-CoA (16:0)) hmdb.ca | Enriched in saturated fatty acids at sn-2 (e.g., Dipalmitoylphosphatidylcholine) | Lungs nih.gov |

| LPCAT3 | Polyunsaturated (e.g., Linoleoyl-CoA (18:2), Arachidonoyl-CoA (20:4)) nih.govnih.gov | Enriched in polyunsaturated fatty acids at sn-2 (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) | Liver, Intestine nih.gov |

CoA-Independent Transacylation Reactions

A key pathway in the remodeling of phosphatidylcholine involves the direct transfer of fatty acids between different phospholipid molecules without the involvement of coenzyme A (CoA). This process, known as CoA-independent transacylation, is crucial for the redistribution of polyunsaturated fatty acids (PUFAs), such as arachidonic acid, into specific phospholipid pools. nih.govnih.govresearchgate.net

This system catalyzes the transfer of fatty acids, particularly C20 and C22 PUFAs, from the sn-2 position of a donor phospholipid, often phosphatidylcholine, to a lysophospholipid acceptor. nih.govresearchgate.net This reaction is catalyzed by an enzyme system referred to as CoA-independent transacylase (CoA-IT). researchgate.net The identity of the CoA-IT enzyme has remained elusive for some time, which has made studying the regulation of this process challenging. researchgate.net However, research suggests that certain phospholipase A2 (PLA2) enzymes, such as cPLA2γ, can catalyze this reaction. nih.gov

The reaction proceeds in two main steps:

Formation of a fatty acyl-enzyme complex. nih.gov

Transfer of the fatty acid from the complex to a lysophospholipid. nih.gov

Human platelets, for example, contain an enzyme that facilitates the CoA-independent transfer of arachidonic acid from phosphatidylcholine to lysoplasmenylethanolamine. nih.gov This transacylation is highly specific for the acyl donor (phosphatidylcholine) and shows a preference for transferring arachidonic acid over other fatty acids. nih.gov The primary role of this pathway is believed to be the enrichment of arachidonic acid in ether-linked glycerophospholipids, which are precursors for signaling molecules like the platelet-activating factor (PAF). nih.gov

| Feature | CoA-Dependent Transacylation | CoA-Independent Transacylation |

|---|---|---|

| Cofactor Requirement | Requires Coenzyme A (CoA) | Does not require CoA or ATP researchgate.net |

| Acyl Donors | Various glycerophospholipids (PC, PI, PE, PS) researchgate.net | Primarily phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) researchgate.net |

| Fatty Acid Specificity | Transfers fatty acids from sn-1 or sn-2 positions researchgate.net | Transfers only sn-2 fatty acids, with a preference for PUFAs like arachidonic acid nih.govresearchgate.net |

| Acyl Acceptors | Lysophospholipids researchgate.net | Prefers ether-linked lysophospholipids (e.g., 1-O-alkyl-GPC) nih.govresearchgate.net |

| Primary Function | General phospholipid remodeling (Lands' Cycle) nih.gov | Enrichment of PUFAs in specific phospholipid pools (e.g., for PAF synthesis) nih.gov |

Regulation of Phospholipid Remodeling and Turnover

The homeostasis of phosphatidylcholine is tightly controlled to ensure that cellular membranes maintain a constant amount and a specific composition of this vital lipid. nih.govnih.gov This regulation involves a delicate balance between the rates of PC synthesis and catabolism. nih.gov Changes in one pathway are typically compensated by adjustments in the other. nih.gov

The regulation of PC turnover is complex and involves multiple mechanisms:

Enzyme Translocation: The rate-limiting enzyme in PC biosynthesis, CTP:phosphocholine (B91661) cytidylyltransferase (CT), is regulated by its reversible translocation between the cytosol (inactive form) and cellular membranes like the endoplasmic reticulum (active form). cdnsciencepub.com Factors such as fatty acids and the concentration of PC in the membrane can influence this translocation. cdnsciencepub.com A decrease in membrane PC promotes the binding and activation of cytidylyltransferase to restore PC levels. cdnsciencepub.com

Feedback Regulation: The concentration of phosphatidylcholine in the endoplasmic reticulum provides feedback to regulate the activity of cytidylyltransferase. cdnsciencepub.com High levels of PC cause the enzyme to be released into the cytosol, thus slowing down synthesis. cdnsciencepub.com

Product-Mediated Activation: In some instances, the products of PC degradation can stimulate its synthesis. For example, diacylglycerol (DAG) derived from the breakdown of PC by the phospholipase D/phosphatidate phosphatase pathway can trigger the translocation and activation of cytidylyltransferase, thereby promoting PC synthesis. nih.gov

Phosphorylation: The activity of cytidylyltransferase is also regulated by phosphorylation. Phosphorylation by cAMP-dependent protein kinase leads to its inactivation and release into the cytosol. cdnsciencepub.com Dephosphorylation by protein phosphatases can reactivate the enzyme by promoting its association with membranes. cdnsciencepub.com

Coordination with Catabolism: Studies in Chinese hamster ovary (CHO) cells have shown that an increase in PC synthesis is met with a corresponding increase in PC catabolism. nih.gov This suggests a coordinated regulation where catabolic enzymes, such as the calcium-independent phospholipase A2 (iPLA2), are modulated in response to changes in PC levels to maintain homeostasis. nih.gov The accumulation of glycerophosphocholine as a catabolite points towards the involvement of a PLA2 in this process. nih.gov

Enzymatic Degradation of Phosphatidylcholine

The breakdown, or catabolism, of phosphatidylcholine is carried out by a family of enzymes known as phospholipases. taylorfrancis.comnih.gov These enzymes are categorized based on the specific ester bond they cleave within the phospholipid molecule. The degradation of PC is not merely for disposal but is a critical process for terminating signals, generating second messengers, and remodeling membrane fatty acid composition. taylorfrancis.commetwarebio.com

Phospholipase D (PLD) Activity and Products

Phospholipase D (PLD) plays a significant role in cell signaling and metabolism by catalyzing the hydrolysis of the terminal phosphodiester bond of phosphatidylcholine. nih.govwikipedia.org This action releases the soluble headgroup, choline (B1196258), and generates phosphatidic acid (PA), a lipid that remains in the membrane and acts as a crucial signaling molecule. wikipedia.orgnih.govwikipedia.org

The canonical reaction is: Phosphatidylcholine + H₂O → Phosphatidic Acid + Choline wikipedia.org

PLD activity is implicated in a wide array of cellular processes, including membrane trafficking, cytoskeletal organization, endocytosis, and cell proliferation, largely through the actions of its product, PA. wikipedia.org PA can influence membrane curvature and recruit specific proteins to the membrane. wikipedia.org Mammalian cells have multiple PLD isoforms, with PLD1 and PLD2 being highly selective for phosphatidylcholine as a substrate. nih.gov

In addition to hydrolysis, PLD can catalyze a transphosphatidylation reaction. In the presence of a primary alcohol, PLD will transfer the phosphatidate moiety to the alcohol instead of water, creating a phosphatidylalcohol. researchgate.net

| Reaction | Substrates | Enzyme | Primary Products | Significance |

|---|---|---|---|---|

| Hydrolysis | Phosphatidylcholine, Water | Phospholipase D (PLD) | Phosphatidic Acid (PA), Choline | Generates the lipid second messenger PA; releases choline for other metabolic pathways. nih.govwikipedia.orgnih.gov |

| Transphosphatidylation | Phosphatidylcholine, Primary Alcohol (e.g., glycerol) | Phospholipase D (PLD) | Phosphatidylalcohol (e.g., Phosphatidylglycerol), Choline | Used in the enzymatic synthesis of various phospholipids; can form products like cardiolipin (B10847521). researchgate.net |

Other Phospholipases Involved in Phosphatidylcholine Catabolism

Besides PLD, several other phospholipases contribute to the degradation and remodeling of phosphatidylcholine. taylorfrancis.commetwarebio.com

Phospholipase A1 (PLA1): This enzyme hydrolyzes the fatty acid from the sn-1 position of the glycerol (B35011) backbone. An acidic PLA1 (optimal pH 4-5) has been identified that degrades phosphatidylcholines, leading to the conservation of fatty acids at the sn-2 position within the resulting lysophosphatide. nih.gov

Phospholipase A2 (PLA2): PLA2 enzymes are a diverse group that hydrolyzes the fatty acid from the sn-2 position, releasing a free fatty acid (often arachidonic acid) and a lysophosphatidylcholine. metwarebio.comyoutube.com This is a critical step in the Lands' cycle for membrane remodeling and the primary route for releasing arachidonic acid for the synthesis of inflammatory mediators like eicosanoids. nih.govmetwarebio.com Different PLA2 enzymes exist, including calcium-dependent and -independent forms, each with specific roles. nih.govyoutube.com For instance, an alkaline PLA2 with an optimal pH of 9.0 shows a high affinity for phosphatidylcholine containing arachidonic acid at the sn-2 position, enabling its selective release. nih.gov

Phospholipase B (PLB): These enzymes can hydrolyze fatty acids from both the sn-1 and sn-2 positions. They can also act as lysophospholipases, removing the remaining fatty acid from a lysophospholipid. metwarebio.com

Phospholipase C (PLC): Phosphatidylcholine-specific phospholipase C (PC-PLC) cleaves the phosphodiester bond between the glycerol and the phosphate (B84403) group, generating phosphocholine and diacylglycerol (DAG). nih.govwikipedia.org DAG is a well-known second messenger that activates protein kinase C, linking PC breakdown to pathways that regulate cell growth, differentiation, and metabolism. nih.govnih.gov While several bacterial PLCs are known, specific mammalian PC-PLC isoforms have also been described and are implicated in various signaling pathways. nih.govnih.gov

| Enzyme | Cleavage Site on Phosphatidylcholine | Products | Key Functions |

|---|---|---|---|

| Phospholipase A1 (PLA1) | Acyl ester bond at the sn-1 position | Free Fatty Acid, 2-Acyl-lysophosphatidylcholine | Membrane remodeling. nih.gov |

| Phospholipase A2 (PLA2) | Acyl ester bond at the sn-2 position | Free Fatty Acid (e.g., Arachidonic Acid), 1-Acyl-lysophosphatidylcholine | Release of arachidonic acid for eicosanoid synthesis; rate-limiting step in the Lands' cycle. nih.govmetwarebio.comnih.gov |

| Phospholipase C (PLC) | Phosphodiester bond before the phosphate group | Diacylglycerol (DAG), Phosphocholine | Generation of the second messenger DAG to activate Protein Kinase C. nih.govwikipedia.org |

| Phospholipase D (PLD) | Phosphodiester bond after the phosphate group | Phosphatidic Acid (PA), Choline | Generation of the second messenger PA; regulation of membrane trafficking. nih.govwikipedia.org |

Cellular and Molecular Functions of Phosphatidylcholine

Role in Membrane Architecture and Dynamics

Phosphatidylcholine is not merely a passive structural brick in the cellular edifice; it is an active participant in shaping the physical environment of the membrane, which is crucial for cellular processes. researchgate.netbioceuticals.com.au Its functions range from providing a stable barrier to modulating the activities of membrane-associated proteins.

The amphipathic character of phosphatidylcholine is the primary driver for the spontaneous self-assembly of lipid bilayers in aqueous environments. metwarebio.com The hydrophilic choline (B1196258) head groups orient themselves towards the aqueous cytoplasm and extracellular fluid, while the hydrophobic acyl chains face inward, creating a barrier that is impermeable to most water-soluble molecules. nih.gov This arrangement forms the fundamental structure of all cellular membranes.

Membrane fluidity is a critical property that affects cellular processes like signaling, transport, and cell division. bioceuticals.com.aukhanacademy.org Phosphatidylcholine plays a central role in regulating this fluidity, largely through the composition of its fatty acid tails. nih.gov

The length and degree of saturation of the acyl chains determine how tightly the phospholipid molecules can pack together. nih.govyoutube.com

Saturated Fatty Acids: PC molecules with long, saturated acyl chains (no double bonds) have straight tails that allow for tight packing, resulting in a more viscous, rigid membrane with lower fluidity. youtube.comnih.gov

Unsaturated Fatty Acids: The presence of one or more cis-double bonds in the acyl chains introduces kinks, preventing tight packing. nih.gov This increases the space between phospholipid molecules, leading to greater membrane fluidity. youtube.comcreative-proteomics.com

Consequently, the membrane's permeability is inversely related to its packing density. A more fluid membrane, rich in unsaturated PCs, is generally more permeable to small molecules than a more rigid membrane composed of saturated PCs. nih.gov However, cholesterol also plays a significant role, often decreasing the permeability of the bilayer to small water-soluble molecules by filling the gaps between phospholipids (B1166683) and making the bilayer less deformable. nih.gov Studies have also observed that membrane permeability to ions can increase distinctly at the main gel-to-fluid phase transition temperature of the constituent phospholipids.

The diversity of fatty acids that can be incorporated into the 1,2-diacyl-sn-glycero-3-phosphocholine structure allows for fine-tuning of the membrane's biophysical properties. This "molecular species profile" is tightly regulated and is crucial for membrane homeostasis.

The acyl chain composition of phosphatidylcholine directly influences the physical dimensions of the lipid bilayer. acs.org

Membrane Thickness: Bilayers composed of PCs with long, saturated acyl chains are generally thicker than those made of PCs with shorter or unsaturated chains. acs.org This is because the straight, saturated chains can extend fully and pack tightly, increasing the hydrophobic core's width. The presence of unsaturated chains, with their characteristic kinks, leads to a more disordered and consequently thinner membrane. acs.org

The plasma membrane is not a homogenous fluid; it is organized into distinct microdomains with specific lipid and protein compositions. nih.gov The acyl chain composition of phosphatidylcholine is a key factor in the formation of these domains through a process known as lateral phase separation.

Phase Behavior: Lipid bilayers can exist in different physical states, or phases, primarily the solid-like gel phase (Lβ) and the fluid-like liquid-crystalline phase (Lα). nih.gov The temperature at which this change occurs is the phase transition temperature (Tm). PCs with long, saturated acyl chains, like dipalmitoylphosphatidylcholine (DPPC), have higher Tm values and tend to form ordered, gel-like domains. nih.gov In contrast, PCs with unsaturated chains, like dioleoylphosphatidylcholine (DOPC), have lower Tm values and exist in a disordered, fluid state at physiological temperatures. nih.gov

Microdomain Organization: This differential phase behavior drives the formation of "lipid rafts," which are small, dynamic microdomains enriched in cholesterol and sphingolipids. wikipedia.orgquiz-maker.com These rafts are thicker and more ordered (liquid-ordered phase, Lo) than the surrounding bilayer (liquid-disordered phase, Ld). nih.gov While rafts are enriched in sphingolipids, phosphatidylcholine levels are often decreased in these domains to compensate. wikipedia.org The saturated acyl chains of some PC species can favorably interact with the lipids in the Lo phase, while unsaturated PCs are typically found in the surrounding Ld phase, contributing to the lateral organization of the membrane. nih.govnih.gov

The tendency of different lipid molecules to mix or separate within the membrane is known as miscibility, and it is fundamental to the formation of distinct membrane domains. The acyl chains of phosphatidylcholine play a crucial role in this process.

Research has demonstrated that phosphatidylcholines with different degrees of acyl chain saturation have very limited miscibility. mdpi.comnih.gov For example, bilayers composed of both saturated DPPC and unsaturated DOPC show significant phase separation, particularly at temperatures below the phase transition of DPPC. mdpi.comnih.gov This immiscibility is a primary driving force behind the formation of the distinct liquid-ordered and liquid-disordered domains discussed previously.

The mixing of these different lipid types is an entropy-driven process. mdpi.comnih.gov At lower temperatures, the ordered packing of saturated chains (an enthalpically favorable state) dominates, leading to immiscibility. As the temperature rises, the increased rotational freedom (entropy) of the acyl chains promotes mixing. mdpi.comnih.gov The interaction with other molecules, like cholesterol, further complicates these miscibility rules. Cholesterol shows a more favorable interaction with saturated PC chains compared to unsaturated ones, influencing its distribution and the stability of different domains. pnas.org

Data Table: Properties of Common Phosphatidylcholines

The following table summarizes the properties of several common this compound species, highlighting the impact of their acyl chain composition.

| Name (Abbreviation) | Chemical Structure | Molar Mass ( g/mol ) | Acyl Chains | Phase Transition Temp (Tm) | Typical Membrane Properties |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | C₄₀H₈₀NO₈P | 734.04 biosynth.comscbt.com | Two 16:0 (saturated) | 41 °C | Forms rigid, ordered, thicker bilayers; associated with gel-phase domains. nih.gov |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | C₄₄H₈₄NO₈P | 786.11 biosynth.comnih.gov | Two 18:1 (monounsaturated) | -20 °C | Forms fluid, disordered, thinner bilayers; associated with liquid-disordered phase. chemicalbook.com |

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) | C₄₂H₈₂NO₈P | 760.08 | One 16:0, one 18:1 | -2 °C | Exhibits intermediate properties; common in biological membranes. pnas.org |

| 1,2-Dipalmitoleoyl-sn-glycero-3-phosphocholine (DPoPC) | C₄₀H₇₆NO₈P | 730.00 nih.gov | Two 16:1 (monounsaturated) | -36 °C | Contributes to high membrane fluidity. nih.gov |

Mechanisms of Transbilayer Lipid Movement (Flip-Flop)

The asymmetric distribution of phospholipids between the two leaflets of a cell membrane is crucial for its function. This compound (phosphatidylcholine), a major component of eukaryotic cell membranes, is predominantly found in the outer leaflet. wikipedia.orgnih.gov The movement of phospholipids from one leaflet to the other, a process termed "flip-flop" or transbilayer movement, is a thermodynamically unfavorable event. youtube.comkhanacademy.org This movement is facilitated by three main classes of proteins: flippases, floppases, and scramblases. nih.govnih.gov

Flippases: These are ATP-dependent enzymes, specifically P4-type ATPases, that actively transport specific phospholipids, such as phosphatidylserine (B164497), from the outer (exoplasmic) to the inner (cytosolic) leaflet of the plasma membrane, thus maintaining membrane asymmetry. nih.govnih.govosaka-u.ac.jp While some flippases exhibit specificity for certain phospholipids, a mutation in the flippase ATP11A has been shown to cause the aberrant flipping of phosphatidylcholine. osaka-u.ac.jp

Floppases: Also ATP-dependent, floppases are members of the ABC transporter family and catalyze the movement of phospholipids from the cytosolic to the exoplasmic leaflet. nih.govyoutube.com This outward movement is essential for balancing the inward transport by flippases and for exposing specific lipids to the extracellular environment.

Scramblases: Unlike flippases and floppases, scramblases are ATP-independent and facilitate the bidirectional, non-specific movement of phospholipids across the membrane bilayer. nih.govwikipedia.org This activity leads to a collapse of membrane asymmetry and is often triggered by cellular signals such as an increase in intracellular calcium or during apoptosis. nih.gov The XKR8 protein, in complex with Basigin, is a key component of the scramblase machinery activated during apoptosis. osaka-u.ac.jp

The rate of spontaneous, protein-independent flip-flop for phosphatidylcholine is extremely slow. Studies using labeled phosphatidylcholine analogs in human erythrocytes have shown that the half-time for transbilayer equilibration can range from approximately 8 to 27 hours, depending on the degree of unsaturation of the fatty acyl chains. nih.gov This highlights the critical role of protein catalysts in mediating the rapid redistribution of phospholipids when required for cellular processes.

Table 1: Key Proteins Involved in Phosphatidylcholine Transbilayer Movement

| Protein Class | Function | Energy Dependence | Specificity | Example |

|---|---|---|---|---|

| Flippases | Moves phospholipids from the outer to the inner leaflet. nih.govyoutube.com | ATP-dependent. nih.gov | Specific for certain phospholipids, though mutations can alter this. osaka-u.ac.jp | ATP11A (mutant form can flip phosphatidylcholine). osaka-u.ac.jp |

| Floppases | Moves phospholipids from the inner to the outer leaflet. nih.govyoutube.com | ATP-dependent. youtube.com | Can transport phosphatidylcholine. | ABC transporters. nih.gov |

| Scramblases | Facilitates bidirectional movement of phospholipids, collapsing asymmetry. nih.gov | ATP-independent. nih.gov | Generally non-specific. wikipedia.org | XKR8-Basigin complex. osaka-u.ac.jp |

Inter-Organelle Lipid Transport and Communication

The various organelles within a eukaryotic cell have distinct lipid compositions, which are essential for their specific functions. Since the primary site of phosphatidylcholine synthesis is the endoplasmic reticulum (ER), efficient transport mechanisms are required to deliver this crucial phospholipid to other organelles. nih.govnih.govnih.gov This transport occurs through both vesicular and non-vesicular pathways.

Non-Vesicular Transport Pathways

Non-vesicular transport involves the movement of individual lipid molecules between organelles without the use of transport vesicles. cornell.edurupress.org This process is mediated by lipid transfer proteins (LTPs) that can extract a lipid molecule from a donor membrane, shield its hydrophobic acyl chains from the aqueous cytosol, and deliver it to an acceptor membrane. rupress.orgnih.gov This mode of transport is thought to be particularly important for organelles like mitochondria, which are not major destinations in the vesicular trafficking pathway. rupress.org Evidence for non-vesicular transport of phosphatidylcholine comes from studies in polarized HepG2 cells, where a fluorescent phosphatidylcholine analog was observed to reach the canalicular membrane rapidly and independently of the cytoskeleton, which is required for vesicular transport. cornell.edu

Role of Membrane Contact Sites (MCSs) in Lipid Transfer

Non-vesicular lipid transport is greatly facilitated by membrane contact sites (MCSs), which are regions where the membranes of two organelles come into close apposition, typically within 10-30 nanometers. nih.govnih.gov These sites act as hubs for intercellular communication, including the exchange of lipids and ions like calcium. nih.govcapes.gov.br The ER forms MCSs with virtually all other organelles, including mitochondria, the Golgi apparatus, and the plasma membrane, positioning it as a central player in lipid distribution. nih.gov LTPs are often localized to these contact sites, allowing for efficient and targeted lipid transfer between the apposed membranes. nih.govnih.gov

Trafficking between Endoplasmic Reticulum, Mitochondria, and Other Organelles

The transport of phosphatidylcholine from its site of synthesis in the ER to mitochondria is essential, as mitochondria cannot synthesize this phospholipid themselves but require it for their membrane structure and function. nih.govnih.gov This transfer is thought to occur predominantly at ER-mitochondria membrane contact sites. nih.gov One of the proteins implicated in this specific transfer is StarD7, a START domain-containing protein that is anchored to the outer mitochondrial membrane and is proposed to shuttle phosphatidylcholine from the ER across the contact site. nih.gov

Phosphatidylcholine is also transported from the ER to other organelles, such as the Golgi apparatus. This trafficking can be mediated by both vesicular and non-vesicular pathways. Choline transporters, such as choline transporter-like 1 (CTL1), have been localized to the trans-Golgi network (TGN) and are thought to play a role in modulating the local lipid composition of TGN membranes, which is critical for the sorting of cargo into different trafficking pathways. plos.org

Table 2: Key Mediators and Sites of Inter-Organelle Phosphatidylcholine Transport

| Transport Aspect | Key Components/Mechanisms | Organelles Involved | Supporting Evidence |

|---|---|---|---|

| Non-Vesicular Transport | Lipid Transfer Proteins (LTPs). rupress.org | ER, Mitochondria, Plasma Membrane, Golgi. nih.govcornell.edu | Rapid, cytoskeleton-independent transport of fluorescent PC analogs. cornell.edu |

| Membrane Contact Sites (MCSs) | Tethering proteins creating close apposition (10-30 nm) of membranes. nih.gov | ER-Mitochondria, ER-Golgi, ER-Plasma Membrane. nih.gov | Localization of LTPs at these sites enhances transfer efficiency. nih.gov |

| PC Transfer Proteins (PC-TPs) | Soluble START domain proteins (e.g., PC-TP/StarD2). nih.govnih.gov | Between various cellular membranes. nih.gov | In vitro transfer assays and studies on knockout mice. nih.govnih.gov |

| ER to Mitochondria Trafficking | StarD7 protein at ER-Mitochondria MCSs. nih.gov | Endoplasmic Reticulum, Mitochondria. nih.gov | Loss of StarD7 leads to compromised mitochondrial function. nih.gov |

| ER to Golgi Trafficking | Vesicular transport and non-vesicular transport (e.g., involving CTL1). plos.org | Endoplasmic Reticulum, Golgi Apparatus. plos.org | Localization of choline transporters at the TGN influences trafficking. plos.org |

Involvement in Key Cellular Processes

As the most abundant phospholipid in eukaryotic membranes, this compound is fundamental to a multitude of cellular processes. nih.govnih.gov

Membrane Integrity and Fluidity: Phosphatidylcholine is a primary building block of cellular membranes, contributing to their structural integrity and fluidity. youtube.comyoutube.com The nature of its fatty acyl chains influences the physical properties of the membrane.

Cell Proliferation and Survival: The synthesis and turnover of phosphatidylcholine are intricately linked to cell growth and programmed cell death (apoptosis). nih.gov Rapidly dividing cells, such as cancer cells, often exhibit altered phosphatidylcholine metabolism to support the demand for new membrane synthesis. nih.gov Conversely, the apoptotic process can target key enzymes in phosphatidylcholine metabolism, linking membrane lipid dynamics to cell fate decisions. nih.gov

Cell Signaling: Phosphatidylcholine is not merely a structural component; it also participates in membrane-mediated cell signaling. wikipedia.org It can be hydrolyzed by enzymes like phospholipase D to produce phosphatidic acid and choline, both of which can act as signaling molecules in various pathways. wikipedia.org

Lipoprotein Metabolism: In the liver, phosphatidylcholine is essential for the assembly and secretion of very-low-density lipoproteins (VLDL), which are responsible for transporting lipids throughout the body. youtube.com

Pulmonary Surfactant: A specific type of phosphatidylcholine, dipalmitoylphosphatidylcholine, is the major surface-active component of lung surfactant, which is critical for reducing surface tension in the alveoli and preventing their collapse during breathing. wikipedia.org

Cell Signaling Pathways

Phosphatidylcholine is not merely a structural component but an active participant in the complex network of cellular signaling. It functions both as a source of critical signaling molecules and as a modulator of the membrane environment that influences protein function.

Phosphatidylcholine is a major source of lipid second messengers, which are transiently produced molecules that relay signals from cell surface receptors to intracellular targets. nih.gov Key among these messengers are diacylglycerol (DAG) and phosphatidic acid (PA). nih.govnih.gov The hydrolysis of phosphatidylcholine by the enzyme phospholipase D (PLD) generates PA. nih.govnih.gov This PA can then be converted to DAG by the action of phosphatidic acid phosphatase (PAP). nih.gov

Research in vascular smooth muscle cells has shown that stimulation by angiotensin II leads to a sustained formation of both DAG and PA, with evidence pointing to PLD-mediated phosphatidylcholine hydrolysis as the primary source during the later phases of signaling. nih.gov Similarly, studies using U937 leukemic cells treated with the chemotherapeutic agent docetaxel (B913) demonstrated that the drug triggers a metabolic cascade involving PLD-mediated PC hydrolysis to release PA, which is then partly converted to DAG. nih.gov This highlights the importance of the PC-PLD pathway in generating signaling lipids that can influence a wide range of cellular responses. nih.govnih.gov

The fatty acid composition of these second messengers, derived from the parent phosphatidylcholine molecule, is a critical determinant of their signaling efficacy. nih.gov

Table 1: Key Enzymes in Phosphatidylcholine-Mediated Signaling

| Enzyme | Action | Resulting Second Messenger(s) |

|---|---|---|

| Phospholipase D (PLD) | Hydrolyzes phosphatidylcholine | Phosphatidic Acid (PA) |

| Phosphatidic Acid Phosphatase (PAP) | Dephosphorylates phosphatidic acid | Diacylglycerol (DAG) |

The lipid environment of the cell membrane, in which phosphatidylcholine is a major constituent, plays a crucial role in modulating the function of embedded proteins, including receptors. nih.govnih.gov The physical properties of the lipid bilayer, such as order and fluidity, can influence the conformational states of receptors. nih.govpsu.edu

Studies on the nicotinic acetylcholine (B1216132) receptor (nAChR) provide a clear example. When reconstituted in membranes composed solely of phosphatidylcholine, the receptor tends to be stabilized in a desensitized-like state. nih.govpsu.edu However, the introduction of other lipids, such as phosphatidic acid (a metabolite of PC), can shift the equilibrium towards a resting-like, functional conformation. nih.govpsu.edu This suggests a functional coupling between the receptor and the physical properties of the surrounding lipids. nih.gov

Furthermore, specialized membrane microdomains known as lipid rafts, which have a distinct lipid composition often enriched in sphingolipids and cholesterol but with reduced phosphatidylcholine levels compared to the surrounding bilayer, act as organizing centers for signaling molecules. wikipedia.org These rafts facilitate the close interaction of receptors and their downstream effectors, promoting efficient signal transduction. wikipedia.org By influencing the local membrane environment and the organization of signaling complexes, phosphatidylcholine and its metabolites are integral to the regulation of receptor activity and protein-protein interactions. nih.govwikipedia.org

Cell Proliferation and Growth Regulation

Phosphatidylcholine metabolism is deeply intertwined with cell proliferation and survival. tandfonline.comcapes.gov.brnih.gov Rapidly dividing cells, particularly cancer cells, have a high demand for membrane synthesis to support the formation of new cells. tandfonline.comcapes.gov.br This leads to alterations in lipid metabolism, including an enhanced synthesis of phosphatidylcholine. tandfonline.comresearchgate.net

Evidence indicates that phosphatidylcholine and the metabolic intermediates of its synthesis and breakdown contribute significantly to both proliferative growth and the decision between cell survival and death. tandfonline.comcapes.gov.brnih.gov In many cancer types, key enzymes in the phosphatidylcholine synthesis pathway are upregulated. nih.gov For instance, oncogenic signaling pathways, such as those involving the Ras oncogene, can increase the activity of enzymes like choline kinase, which is the first step in the CDP-choline pathway for PC synthesis. nih.gov

The regulation of phosphatidylcholine metabolism is also coordinated with the cell cycle. tandfonline.comnih.gov There is a high rate of phosphatidylcholine turnover during the G1 phase, which is followed by a net doubling of phosphatidylcholine content during the S phase to ensure enough membrane material is available for cell division. nih.gov This tight link underscores the central role of phosphatidylcholine synthesis in sustaining cell proliferation and growth. tandfonline.comresearchgate.net

Mechanistic Insights into Apoptosis and Cell Death Pathways

Beyond its roles in building membranes and promoting growth, phosphatidylcholine metabolism is also a critical checkpoint in the pathways leading to programmed cell death, or apoptosis.

A growing body of evidence demonstrates a direct link between the inhibition of phosphatidylcholine synthesis and the induction of apoptosis. nih.govresearchgate.netresearchgate.net Disrupting the primary pathway for PC synthesis, the CDP-choline pathway, has been shown to trigger cell death in various cell lines, including cancer cells. nih.govnih.gov

Several anti-cancer drugs function by inhibiting this pathway. nih.gov For example, inhibiting the enzyme CTP:phosphocholine (B91661) cytidylyltransferase (CT), a key regulatory point in the pathway, leads to a depletion of PC and subsequent apoptosis. nih.gov Studies in mutant Chinese hamster ovary (CHO) cells with a temperature-sensitive version of this enzyme showed that shifting to a non-permissive temperature inhibited PC synthesis and induced apoptosis within 48 hours. nih.gov This PC depletion was specifically linked to the induction of the pro-apoptotic protein CHOP, which is related to endoplasmic reticulum (ER) stress. nih.gov

Table 2: Consequences of Inhibiting Phosphatidylcholine Synthesis

| Inhibited Enzyme/Process | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| CTP:phosphocholine cytidylyltransferase (CT) | MT58 (mutant CHO cells) | PC depletion, Induction of pro-apoptotic protein CHOP, Apoptosis | nih.gov |

| CDP-choline:1,2-diacylglycerol choline phosphotransferase | HL-60 cells, Jurkat T-cells | Inhibition of PC biosynthesis, Accumulation of CDP-choline, Apoptosis | researchgate.netnih.gov |

When a cell undergoes apoptosis, it must be efficiently cleared by phagocytic cells to prevent the release of its potentially damaging contents and to avoid an inflammatory response. mdpi.com This process, known as efferocytosis, is initiated by the dying cell releasing "find-me" signals to attract phagocytes. mdpi.comfrontiersin.org

Lysophosphatidylcholine (B164491) (LPC), a metabolite produced from phosphatidylcholine, is one of the first and most potent of these find-me signals to be identified. mdpi.comfrontiersin.org During apoptosis, the enzyme calcium-independent phospholipase A2 (iPLA2) is activated and cleaves phosphatidylcholine to generate LPC. frontiersin.org The LPC is then released from the dying cell, creating a concentration gradient that acts as a chemoattractant, guiding macrophages and other phagocytes to the site for clearance. frontiersin.orgresearchgate.net The LPC binds to specific receptors on the phagocyte surface, such as the G2A receptor, to induce their migration. mdpi.com Therefore, the generation of lysophosphatidylcholine from phosphatidylcholine is a critical step in initiating the safe and efficient removal of apoptotic cells, a fundamental process for maintaining tissue homeostasis. mdpi.comfrontiersin.org

Interplay with Caspase Activation and ER Stress

This compound, commonly known as phosphatidylcholine (PC), is a fundamental component of cellular membranes, and disruptions in its synthesis pathways are linked to the induction of endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein folding and lipid synthesis. The blockage of PC production is known to cause ER stress and activate the unfolded protein response (UPR) through the ER-stress sensor, Ire1. nih.gov

In the yeast Saccharomyces cerevisiae, which serves as a model organism for studying these pathways, PC is synthesized via two main routes: the methylation of phosphatidylethanolamine (B1630911) (PE) and the Kennedy pathway, which utilizes free choline. nih.gov Research has shown that specific interruptions in the PE methylation pathway can trigger the UPR. For instance, a mutation in the OPI3 gene, which encodes a methyltransferase that completes the final steps of PC synthesis from PE, induces the UPR even when sufficient choline is available for the Kennedy pathway. nih.gov This suggests that the accumulation of intermediate metabolites, such as phosphatidyl-N-monomethylethanolamine (PMME), may be a direct cause of ER stress. nih.gov Studies have demonstrated that PMME itself can act as an ER-stressing molecule, and its accumulation can aggravate stress within the ER in both yeast and mammalian cells. nih.gov

Contribution to Autophagy Mechanisms and Autophagosome Formation

Phosphatidylcholine plays a crucial role in the process of macroautophagy (hereafter referred to as autophagy), a cellular recycling mechanism that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. nih.govtandfonline.com The formation and expansion of the autophagosome require a significant supply of lipids, and emerging evidence highlights the critical contribution of de novo PC synthesis to this process. nih.govfigshare.com

During periods of induced autophagy, such as in response to nutrient starvation or treatment with certain anti-cancer drugs, cancer cells exhibit an increase in the production of choline phospholipids, including PC. nih.govaacrjournals.org This upregulation is linked to the activation of CTP:phosphocholine cytidylyltransferase (PCYT1A), the rate-limiting enzyme in the de novo synthesis of PC. tandfonline.comfigshare.com Studies have shown that inhibiting the activity of PCYT1A leads to compromised autophagosome formation and maintenance, underscoring the necessity of this pathway for autophagy. tandfonline.comfigshare.comaacrjournals.org

Direct tracing experiments using choline analogs like propargylcholine have visually confirmed that newly synthesized PC is incorporated into the membranes of forming autophagosomes. nih.govaacrjournals.org This synthesis not only supplies the building blocks for the growing autophagosome but also helps replenish the phospholipids consumed from other organelles, such as the ER and mitochondria, which also contribute membranes to the process. nih.govfigshare.com Furthermore, a proper balance of phospholipids is essential; a high ratio of phosphatidylcholine to phosphatidylserine is thought to drive the final closure of the autophagosome membrane. nih.gov

Table 1: Research Findings on Phosphatidylcholine's Role in Autophagy

| Research Focus | Key Finding | Organism/Cell Type | Citation |

|---|---|---|---|

| De Novo Synthesis | Increased de novo synthesis of choline phospholipids is observed during drug-induced autophagy. | Human colorectal carcinoma cells | aacrjournals.org |

| Enzyme Activation | Autophagy is associated with increased expression of the active, membrane-bound form of PCYT1A. | Human colorectal carcinoma cells | aacrjournals.org |

| Genetic Inhibition | Loss of PCYT1A activity results in compromised autophagosome formation and maintenance. | Pancreatic mouse adult fibroblasts, CHO-K1 MT58 cells | nih.govtandfonline.comaacrjournals.org |

| Membrane Composition | Newly synthesized choline phospholipids are directly incorporated into autophagosomal membranes. | Human colorectal carcinoma cells | nih.govaacrjournals.org |

| Phospholipid Balance | A high phosphatidylcholine to phosphatidylserine ratio is important for the closure of the autophagosome membrane. | Budding yeast (Saccharomyces cerevisiae) | nih.gov |

| Lipid Profile | Cells undergoing active autophagy show an altered choline phospholipid profile with longer and more unsaturated fatty acid chains. | Not specified | figshare.com |

Role in Exosome Biogenesis and Release

Exosomes are small extracellular vesicles (EVs) that play a vital role in intercellular communication by transferring a cargo of proteins, nucleic acids, and lipids between cells. Phosphatidylcholine is a key lipid component of exosomes, influencing their formation, secretion, and interaction with recipient cells.

Phosphatidylcholine is one of the most abundant phospholipids found in the membranes of exosomes, contributing significantly to the stability of the lipid bilayer. creative-proteomics.com The precise lipid composition of exosomes can vary depending on the cell of origin. creative-proteomics.com However, studies consistently identify PC as a major constituent. For example, analysis of exosomes from various cancer cell lines revealed high levels of PC, ranging from 60% in pancreatic cancer cells to as high as 80-90% in breast cancer and melanoma cell lines. frontiersin.org In contrast, exosomes often have a lower mole percentage of PC compared to their parent cells, suggesting a selective sorting of lipids during exosome formation. nih.gov

Table 2: Phosphatidylcholine (PC) Content in Exosomes from Various Cell Sources

| Cell Source | Type | Phosphatidylcholine (PC) % of Total Measured Lipids | Citation |

|---|---|---|---|

| MDA-MB-231 | Human Breast Cancer | 80% - 90% | frontiersin.org |

| B16-F10 | Murine Melanoma | 80% - 90% | frontiersin.org |

| AsPC-1 | Human Pancreatic Cancer | 60% | frontiersin.org |

| PC-3 | Human Prostate Cancer | Lower concentration than in parent cells | frontiersin.orgnih.gov |

| Oli-neu | Oligodendroglial cell line | Similar lipid profile to PC-3 cells | nih.gov |

Exosomes are formed as intraluminal vesicles (ILVs) within multivesicular bodies (MVBs) before being released from the cell. The biogenesis of these ILVs is a complex process heavily influenced by the lipid composition of the endosomal membrane. Phosphatidylcholine, along with other lipids like cholesterol and ceramide, plays a role in this process. frontiersin.org Altering the levels of these key lipids can impact exosome release. Specifically, a decrease in phosphatidylcholine levels within multivesicular bodies has been associated with a reduction in the secretion of exosomes. frontiersin.org The activation of certain enzymes can also lead to the formation of ILVs through the activation of phosphatidylcholine. frontiersin.org

The lipid composition of the exosomal membrane is a critical factor in how these vesicles interact with and are taken up by recipient cells. researchgate.net Research has shown that the amount of phosphatidylcholine in the exosome membrane can directly influence this process. Engineering exosomes by inserting additional PC into their membranes has been demonstrated to significantly enhance their internalization by tumor cells, with one study reporting up to a twofold increase in uptake. researchgate.netnih.gov This suggests that PC on the exosome surface facilitates interactions with recipient cells. Further evidence comes from competition assays, where liposomes composed solely of phosphatidylcholine were shown to reduce the uptake of exosomes by microglia, indicating that both particles may compete for similar internalization pathways. researchgate.net

The formation of ILVs that become exosomes is governed by two main types of pathways: those that are dependent on the Endosomal Sorting Complex Required for Transport (ESCRT) machinery and those that are independent of it. nih.govnih.gov

The ESCRT-dependent pathway involves a series of protein complexes (ESCRT-0, -I, -II, and -III) that recognize and sort ubiquitinated proteins into budding vesicles. nih.govnih.gov While protein-driven, this process occurs within a specific lipid environment. The initial recruitment of the ESCRT machinery is activated by lipids like phosphatidylinositol 3-phosphate (PI(3)P). nih.gov

Organelle Biogenesis and Maintenance (e.g., Mitochondria)

This compound, commonly known as phosphatidylcholine (PC), is the most abundant phospholipid in most eukaryotic cellular membranes, including the inner and outer membranes of mitochondria. nih.govnih.govwikipedia.org Its cylindrical shape is fundamental to forming the lipid bilayer that acts as a barrier and a platform for various cellular activities. nih.gov While mitochondria can synthesize a few of their own lipids, such as cardiolipin (B10847521) and phosphatidylethanolamine, they must import the majority, including phosphatidylcholine, from the endoplasmic reticulum (ER). rupress.org This transport and subsequent incorporation of PC are vital for numerous mitochondrial functions, from the creation of new organelles to the maintenance of their complex architecture and protein machinery.

Recent research has illuminated the specific and critical roles of PC in mitochondrial biogenesis and maintenance. It is not merely a structural brick, but an active participant in processes like protein import, respiratory chain function, and the regulation of mitochondrial shape. nih.govrupress.org Studies using yeast models with genetic defects in PC synthesis have been instrumental in revealing these functions. nih.govnih.govnih.gov

Role in Mitochondrial Protein Import and Assembly

The vast majority of mitochondrial proteins are encoded in the nucleus, synthesized in the cytoplasm, and must be imported into the correct mitochondrial compartment. This process is mediated by sophisticated protein translocases. Phosphatidylcholine is essential for the stability and function of several of these key import complexes.

Outer Membrane Protein Biogenesis: The Sorting and Assembly Machinery (SAM complex) is responsible for integrating β-barrel proteins into the mitochondrial outer membrane. nih.gov These proteins include critical components like Tom40, the central channel of the main protein import gate (the TOM complex). nih.gov Research has shown that a reduction in PC levels severely impairs the biogenesis of these β-barrel proteins. PC is required for the stability and functional integrity of the SAM complex. nih.gov Its depletion destabilizes the complex, which in turn hinders the assembly of other crucial structures like the TOM complex. nih.gov

Inner Membrane and Matrix Protein Import: The import of proteins into the inner membrane and the matrix is handled by the TIM (Translocase of the Inner Membrane) complexes. The TIM23 complex is responsible for transporting proteins with a cleavable N-terminal presequence. nih.govresearchgate.net Studies have demonstrated that mitochondria deficient in PC show a significant impairment in the import of these proteins. nih.gov Unlike depletions of other phospholipids like cardiolipin or phosphatidylethanolamine, the lack of PC does not affect the mitochondrial membrane potential required for import. nih.govresearchgate.net Instead, the absence of PC directly destabilizes the dynamic TIM23 complex, impairing its ability to bind and translocate precursor proteins. nih.gov In contrast, the TIM22 complex, which inserts multi-spanning carrier proteins into the inner membrane, remains stable and largely unaffected by reduced PC levels. nih.gov

The table below summarizes key research findings on the impact of phosphatidylcholine on mitochondrial protein import machinery.

Table 1: Research Findings on the Role of Phosphatidylcholine in Mitochondrial Protein Import

| Mitochondrial Complex/Process | Effect of Phosphatidylcholine (PC) Depletion | Specific Research Observations | Source(s) |

| SAM Complex | Impaired stability and function | Reduced levels of core SAM complex subunits; severely impaired biogenesis of β-barrel proteins (e.g., Tom40, VDAC). | nih.gov |

| TOM Complex | Impaired assembly | PC depletion hinders the SAM-dependent assembly of the TOM complex. However, initial precursor binding to the TOM complex is not affected. | nih.gov |

| TIM23 Complex | Destabilized; impaired function | Reduced stability of the dynamic TIM23 complex; impaired import of presequence-containing precursors into the matrix and inner membrane. Initial precursor binding to TIM23 is affected. | nih.govrupress.orgresearchgate.net |

| TIM22 Complex | Remains intact and functional | The stability and function of the TIM22 complex are not significantly affected by reduced PC levels. | nih.gov |

| Mitochondrial Membrane Potential | Maintained | Depletion of PC does not significantly affect the activity of respiratory supercomplexes or the membrane potential across the inner membrane. | nih.govresearchgate.net |

Role in Mitochondrial Morphology and Maintenance

Beyond protein import, phosphatidylcholine is crucial for maintaining the structural integrity and dynamic nature of mitochondria. The mitochondrial network within a cell is constantly changing through fusion and fission events, which are essential for mitochondrial quality control, distribution, and function.

Mitochondrial Dynamics: Recent studies have shown that normal PC biogenesis is important for regulating mitochondrial division (fission). nih.gov Chemical inhibition of PC synthesis or genetic defects in the process lead to mitochondrial fragmentation, an effect caused by enhanced mitochondrial division. nih.gov Furthermore, an age-related decline in the synthesis of PC has been identified as a trigger for the disruption of the mitochondrial network, contributing to mitochondrial dysfunction during the natural aging process. biorxiv.orgbiorxiv.org Restoring PC levels through dietary supplementation has been shown to restore mitochondrial integrity in late life in model organisms. biorxiv.org

The table below outlines research findings concerning the influence of phosphatidylcholine on mitochondrial structure and maintenance.

Table 2: Research Findings on the Role of Phosphatidylcholine in Mitochondrial Maintenance

| Aspect of Mitochondrial Maintenance | Role of Phosphatidylcholine (PC) | Specific Research Observations | Source(s) |

| Mitochondrial Morphology | Regulates mitochondrial division | Inhibition of PC biogenesis leads to mitochondrial fragmentation due to enhanced division, a process driven by the Dnm1 protein in yeast. | nih.gov |

| Aging | PC synthesis declines with age, triggering mitochondrial dysfunction | An aging-associated decline in PC synthesis leads to the disruption of the mitochondrial network. Boosting PC levels can restore mitochondrial integrity. | biorxiv.orgbiorxiv.org |

| Membrane Integrity | Essential for the structure of mitochondrial membranes | As the most abundant phospholipid, PC is critical for the formation and stability of the inner and outer mitochondrial membranes and their cristae. | nih.govrupress.org |

Molecular Species Diversity of Phosphatidylcholine and Functional Implications

Classification of Phosphatidylcholine Species Based on sn-1 and sn-2 Acyl Chains

Phosphatidylcholines can be categorized into three main classes based on the chemical bond at the sn-1 position of the glycerol (B35011) backbone: diacyl, alkylacyl, and alkenylacyl species. nih.gov This classification underscores the structural heterogeneity of PCs and has significant functional consequences.

Diacyl-Phosphatidylcholine Species

Diacyl-phosphatidylcholines are characterized by two fatty acids linked to the glycerol backbone via ester bonds at both the sn-1 and sn-2 positions. waters.com This is the most common form of phosphatidylcholine. The diversity within this class is generated by the various combinations of fatty acids of different lengths and degrees of unsaturation that can be incorporated. nih.gov For instance, a diacyl-PC can have two saturated fatty acids, one saturated and one unsaturated, or two unsaturated fatty acids. This variability in acyl chain composition is crucial for modulating the biophysical properties of cell membranes. arxiv.orgresearchgate.net

Interactive Data Table: Examples of Diacyl-Phosphatidylcholine Species

| Common Name | Abbreviation | sn-1 Fatty Acid | sn-2 Fatty Acid |

|---|---|---|---|

| Dipalmitoylphosphatidylcholine | DPPC | Palmitic acid (16:0) | Palmitic acid (16:0) |

| Palmitoyl-oleoyl-phosphatidylcholine | POPC | Palmitic acid (16:0) | Oleic acid (18:1) |

| Dioleoylphosphatidylcholine | DOPC | Oleic acid (18:1) | Oleic acid (18:1) |

| Stearoyl-arachidonoyl-phosphatidylcholine | SAPC | Stearic acid (18:0) | Arachidonic acid (20:4) |

Alkylacyl-Phosphatidylcholine (Plasmanyl-PC) Species

Alkylacyl-phosphatidylcholines, also known as plasmanyl-PCs, feature a fatty alcohol attached to the sn-1 position of the glycerol backbone through an ether linkage. biorxiv.orglipotype.com The sn-2 position is occupied by a fatty acid connected via an ester bond. The ether bond at the sn-1 position is more resistant to chemical and enzymatic degradation compared to the ester bond found in diacyl-PCs. Plasmanyl-PCs are important constituents of membranes in various tissues, particularly in neutrophils. lipotype.com Their presence can influence membrane stability and signaling pathways. While they are structurally similar to plasmenyl-PCs, they can be distinguished analytically. biorxiv.org

Interactive Data Table: Examples of Alkylacyl-Phosphatidylcholine (Plasmanyl-PC) Species

| Abbreviation | sn-1 Alkyl Chain | sn-2 Acyl Chain |

|---|---|---|

| PC(O-16:0/18:1) | 16:0 Alkyl | Oleic acid (18:1) |

| PC(O-16:0/20:4) | 16:0 Alkyl | Arachidonic acid (20:4) |

| PC(O-18:0/18:2) | 18:0 Alkyl | Linoleic acid (18:2) |

Alkenylacyl-Phosphatidylcholine (Plasmenyl-PC / Plasmalogen-PC) Species

Alkenylacyl-phosphatidylcholines, commonly referred to as plasmenyl-PCs or PC plasmalogens, are a distinct subclass of ether lipids. They are defined by a fatty alcohol linked to the sn-1 position via a vinyl-ether bond (1-O-alk-1'-enyl). biorxiv.orgfrontiersin.org Similar to plasmanyl-PCs, the sn-2 position is ester-linked to a fatty acid, which is often a polyunsaturated fatty acid (PUFA). frontiersin.org The vinyl-ether bond gives plasmalogens unique chemical properties, including the ability to act as endogenous antioxidants, protecting cells from oxidative stress. nih.gov Plasmalogens are abundant in the nervous system, heart, and immune cells. nih.gov

Interactive Data Table: Examples of Alkenylacyl-Phosphatidylcholine (Plasmenyl-PC) Species

| Abbreviation | sn-1 Alkenyl Chain | sn-2 Acyl Chain |

|---|---|---|

| PC(P-16:0/18:1) | 16:0 Alkenyl | Oleic acid (18:1) |

| PC(P-18:0/20:4) | 18:0 Alkenyl | Arachidonic acid (20:4) |

| PC(P-18:1/18:2) | 18:1 Alkenyl | Linoleic acid (18:2) |

Positional Specificity of Fatty Acyl Chains (sn-1 vs. sn-2)

A notable feature of many naturally occurring phosphatidylcholines is the non-random distribution of fatty acids between the sn-1 and sn-2 positions of the glycerol backbone. nih.gov Generally, the sn-1 position is esterified with a saturated fatty acid (e.g., palmitic acid or stearic acid), while the sn-2 position is typically occupied by an unsaturated fatty acid (e.g., oleic acid, linoleic acid, or arachidonic acid). nih.govwikipedia.org This asymmetric arrangement is crucial for the proper packing and function of phospholipids (B1166683) in biological membranes. nih.gov However, there are exceptions, and the specific pairing of fatty acids can vary significantly between different cell types and even within different organelles of the same cell. nih.govnih.gov For example, studies in mouse brain have identified an abundance of PC species containing the polyunsaturated fatty acid docosahexaenoic acid (22:6) at the sn-1 position, which deviates from the general rule. nih.gov This positional specificity is maintained by a continuous process of deacylation and reacylation known as the Lands cycle.

Impact of Acyl Chain Unsaturation and Length on Membrane Properties

The length and degree of unsaturation of the fatty acyl chains in phosphatidylcholine molecules have a profound impact on the biophysical properties of cell membranes, including fluidity, thickness, and permeability. researchgate.net

Acyl Chain Unsaturation: The presence of double bonds in fatty acyl chains, particularly cis-double bonds, introduces kinks into the hydrocarbon chain. arxiv.org These kinks disrupt the tight packing of phospholipid molecules, increasing the spacing between them. researchgate.net This leads to:

Increased Membrane Fluidity: By reducing van der Waals interactions between adjacent acyl chains, unsaturation increases the lateral diffusion of lipids, making the membrane more fluid. arxiv.orgresearchgate.net

Decreased Bilayer Thickness: The kinks in unsaturated chains can lead to a reduction in the effective length of the acyl chain, which generally results in a thinner lipid bilayer. arxiv.org

Altered Permeability: Increased fluidity can affect the permeability of the membrane to water and small solutes.

Acyl Chain Length: The length of the fatty acyl chains also significantly influences membrane structure:

Increased Bilayer Thickness: Longer acyl chains lead to a thicker and more ordered membrane bilayer due to increased hydrophobic interactions and van der Waals forces. arxiv.org

Decreased Membrane Fluidity: Longer, saturated acyl chains can pack more tightly together, which increases van der Waals forces and reduces the lateral mobility of the lipids, resulting in a more rigid membrane structure. arxiv.orgresearchgate.net Biological membranes typically require acyl chains in the range of 14 to 18 carbons to maintain stability at physiological temperatures. researchgate.net

The interplay between acyl chain length and unsaturation allows cells to precisely regulate membrane properties in response to environmental changes, a process known as homeoviscous adaptation.

Oxidized Phosphatidylcholines (OxPCs)

Phosphatidylcholines, particularly those containing polyunsaturated fatty acids at the sn-2 position, are highly susceptible to oxidation by reactive oxygen species (ROS). nih.govphysiology.org This oxidation leads to the formation of a complex group of molecules known as oxidized phosphatidylcholines (OxPCs). OxPCs can be broadly categorized into two groups: those with full-length, modified acyl chains and those with fragmented, shorter sn-2 chains resulting from oxidative cleavage. bac-lac.gc.ca

The formation of OxPCs can have significant pathological consequences. These molecules are recognized as damage-associated molecular patterns by the innate immune system and can trigger a variety of cellular responses. pnas.org Research has shown that OxPCs can:

Induce inflammation and contribute to the development of atherosclerosis. nih.govpnas.org

Cause cell stress, loss of viability, and disrupt epithelial barrier function. physiology.org

Trigger specific forms of cell death, such as ferroptosis, in cardiomyocytes during ischemia-reperfusion injury. bac-lac.gc.caphysiology.org

Impair mitochondrial function and lead to further lipid peroxidation in a self-propagating cycle. physiology.org

Specific examples of bioactive OxPCs include 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), which are formed from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine. nih.gov These oxidized species can interact with cellular receptors and other molecules, leading to a cascade of downstream signaling events that contribute to disease pathogenesis. nih.govpnas.org

Formation and Structural Characteristics of Oxidized Phosphatidylcholine Species

The presence of polyunsaturated fatty acids (PUFAs), particularly at the sn-2 position, makes phosphatidylcholine a prime target for oxidation by reactive oxygen species (ROS). nih.gov This process, a key component of oxidative stress, leads to the formation of a heterogeneous group of molecules known as oxidized phosphatidylcholines (OxPC).

The formation of OxPC is initiated when ROS, such as hydroxyl radicals, attack the double bonds of a PUFA chain. This is a common process, especially in inflammatory conditions. nih.gov The initial products are often fatty acid hydroperoxides. nih.gov These intermediates are unstable and can undergo further reactions, including fragmentation of the acyl chain. This fragmentation results in the generation of truncated phosphatidylcholine species, where the original long PUFA chain at the sn-2 position is replaced by a shorter, oxygenated acyl group. nih.govmdpi.com

Two of the most well-characterized truncated OxPC species are:

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) : This molecule features a five-carbon chain with a reactive aldehyde group at its end. mdpi.com

1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) : This species contains a five-carbon dicarboxylic acid (glutarate) esterified at the sn-2 position, terminating in a carboxyl group. nih.govmdpi.com